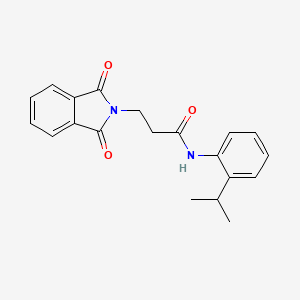

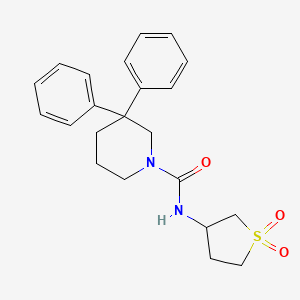

![molecular formula C19H28N2O B5508041 N-[1-(3-isopropenylphenyl)-1-methylethyl]-1-azepanecarboxamide](/img/structure/B5508041.png)

N-[1-(3-isopropenylphenyl)-1-methylethyl]-1-azepanecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[1-(3-isopropenylphenyl)-1-methylethyl]-1-azepanecarboxamide, commonly known as GW501516, is a synthetic drug that belongs to the class of selective androgen receptor modulators (SARMs). It was initially developed as a potential treatment for metabolic and cardiovascular diseases, but its use has been banned due to its potential for abuse and adverse health effects. Despite its controversial status, GW501516 has been extensively studied for its biochemical and physiological effects, mechanism of action, and potential applications in scientific research.

科学的研究の応用

Azepanium Ionic Liquids

N-[1-(3-isopropenylphenyl)-1-methylethyl]-1-azepanecarboxamide is related to the synthesis of azepanium ionic liquids. A study by Belhocine et al. (2011) in "Green Chemistry" demonstrates the utilization of azepane, a seven-member alicyclic secondary amine, for creating a new family of room temperature ionic liquids. These ionic liquids show promise as safe alternatives to electrolytes based on volatile organic compounds due to their wide electrochemical windows (Belhocine et al., 2011).

Applications in Polymerization

This compound is associated with polymerization processes. Convertine et al. (2004) reported the controlled room-temperature RAFT polymerization of N-isopropylacrylamide, a thermoresponsive polymer widely investigated for drug delivery (Convertine et al., 2004).

Synthesis and Characterization in Research Chemicals

Research by McLaughlin et al. (2016) in "Drug testing and analysis" highlights the synthesis and characterization of compounds structurally related to this compound. This study emphasizes the importance of accurate identification and characterization in research chemicals (McLaughlin et al., 2016).

Enantioselective Amine Functionalization

A study by Jain et al. (2016) in "Nature chemistry" discusses enantioselective amine α-functionalization via palladium catalyzed C–H arylation of thioamides. This process includes the functionalization of a range of amines, including azepanes, indicating the relevance of compounds like this compound in the field of asymmetric synthesis (Jain et al., 2016).

Pharmacological Activity in Antidepressant Agents

Thomas et al. (2016) in the "Arabian Journal of Chemistry" explored the synthesis and pharmacological activity of Schiff's bases and 2-azetidinones of isonocotinyl hydrazone, which are structurally related to this compound. This research demonstrates the potential of these compounds in developing central nervous system (CNS) active agents for therapeutic use (Thomas et al., 2016).

Role in Oxidation and Metabolic Studies

Baggiolini et al. (1969) in "Biochemical pharmacology" investigated the oxidation of related compounds to this compound. Their study provides insights into the metabolic pathways and oxidative processes of similar compounds (Baggiolini et al., 1969).

Nitrogenous Macrocycles Isolation

Research by Kim et al. (2016) in "Journal of natural products" focused on isolating nitrogenous macrocycles from a tropical sponge, which included structures related to this compound. This study adds to the understanding of the natural occurrence and potential applications of nitrogen-containing macrocycles (Kim et al., 2016).

特性

IUPAC Name |

N-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]azepane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O/c1-15(2)16-10-9-11-17(14-16)19(3,4)20-18(22)21-12-7-5-6-8-13-21/h9-11,14H,1,5-8,12-13H2,2-4H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSYUCLVZSCUMLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1=CC(=CC=C1)C(C)(C)NC(=O)N2CCCCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

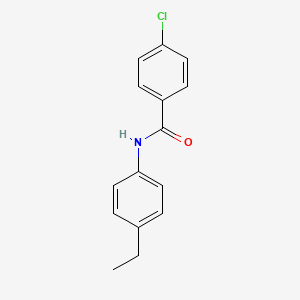

![2-({5-[(2-isopropylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-1,3-thiazol-2-ylacetamide](/img/structure/B5507965.png)

![3-[(4-ethylphenyl)amino]-1-(5-methyl-2-furyl)-1-propanone](/img/structure/B5507981.png)

![1-{5-methyl-1-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-1H-1,2,3-triazol-4-yl}ethanone](/img/structure/B5507990.png)

![2-cyclopentyl-2-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5507995.png)

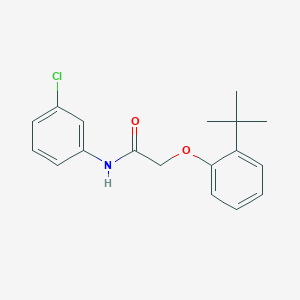

![5-[(4-chloro-2-methylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5508003.png)

![1-(3,4-dihydro-2H-chromen-3-ylcarbonyl)-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine](/img/structure/B5508023.png)

![1-(1,3-benzodioxol-5-ylmethyl)-4-[2-(2-methoxyphenoxy)propanoyl]piperazine](/img/structure/B5508031.png)

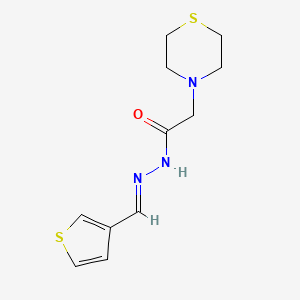

![N-cyclopropyl-3-{5-[(5-ethyl-2-thienyl)carbonyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}propanamide](/img/structure/B5508044.png)

![3-({4-[(4-methoxyphenoxy)methyl]benzoyl}amino)benzoic acid](/img/structure/B5508054.png)